Methyl3-(thiazol-2-yl)propanoate
Description
Methyl 3-(thiazol-2-yl)propanoate is an ester derivative featuring a thiazole ring linked to a propanoate moiety. These compounds are typically synthesized via nucleophilic substitution, Michael addition, or cyclization reactions, and they serve as intermediates in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)3-2-6-8-4-5-11-6/h4-5H,2-3H2,1H3 |
InChI Key |
AVNCJMDYHUIEOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure higher yields and purity .
Chemical Reactions Analysis
Methyl3-(thiazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .
Scientific Research Applications
Methyl3-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. This interaction can lead to the modulation of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Table 1. Key Properties of Selected Thiazole-Propanoate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
